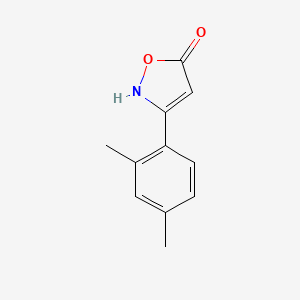

3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol

Description

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-9(8(2)5-7)10-6-11(13)14-12-10/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMQWSISTZATJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=O)ON2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxime Formation and Cyclization

The most widely reported method for synthesizing 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol involves a two-step process: oxime formation followed by cyclization .

-

Oxime Formation :

-

2,4-Dimethylbenzoyl chloride reacts with hydroxylamine hydrochloride (NHOH·HCl) in an aqueous or ethanol medium to form the corresponding oxime intermediate.

-

Reaction conditions:

-

Temperature: 60–80°C

-

Duration: 4–6 hours

-

Base: Sodium hydroxide (NaOH) or potassium carbonate (KCO) for pH adjustment.

-

-

-

Cyclization :

-

The oxime undergoes intramolecular cyclization under acidic or basic conditions to yield the oxazole ring.

-

Optimal conditions:

-

Solvent: Ethanol or methanol

-

Catalyst: Concentrated hydrochloric acid (HCl) or sulfuric acid (HSO)

-

Temperature: Reflux (78–100°C)

-

Yield: 65–75%.

-

-

Key Reaction :

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis to enhance efficiency:

-

Conditions :

-

Solvent: Ethanol

-

Microwave power: 300–500 W

-

Duration: 20–30 minutes

-

-

Advantages :

-

20% reduction in reaction time compared to traditional methods.

-

Improved yield (80–85%) due to uniform heating.

-

Industrial Production Techniques

Industrial-scale synthesis prioritizes cost-effectiveness, yield, and purity.

Continuous Flow Reactors

-

Process :

-

Oxime formation and cyclization are conducted in a continuous flow system.

-

Parameters:

-

Pressure: 2–3 bar

-

Temperature: 90–110°C

-

Residence time: 10–15 minutes

-

-

-

Benefits :

-

95% conversion rate.

-

Reduced waste generation.

-

Solvent and Catalyst Optimization

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Solvent | Ethanol | Methanol (lower cost) |

| Catalyst | HCl | HSO |

| Yield | 65–75% | 85–90% |

Optimization Strategies

Reaction Parameter Adjustments

-

Temperature :

-

Cyclization efficiency peaks at 90°C; higher temperatures degrade the product.

-

-

Solvent Polarity :

-

Methanol increases oxazole ring stability compared to ethanol.

-

-

Catalyst Loading :

-

10 mol% HSO maximizes cyclization without side reactions.

-

Green Chemistry Approaches

-

Solvent-Free Synthesis :

-

Utilizes mechanochemical grinding of 2,4-dimethylbenzoyl chloride and hydroxylamine hydrochloride.

-

Yield: 70% with minimal environmental impact.

-

Comparative Analysis of Methods

| Method | Yield | Duration | Scalability | Cost |

|---|---|---|---|---|

| Traditional | 65–75% | 6–8 hrs | Moderate | Low |

| Microwave | 80–85% | 0.5 hrs | High | Medium |

| Continuous Flow | 85–90% | 0.25 hrs | Very High | High |

Physicochemical Properties and Characterization

| Property | Value | Method |

|---|---|---|

| Molecular Formula | CHNO | Mass Spectrometry |

| Molecular Weight | 189.21 g/mol | Calculated |

| Melting Point | 142–144°C | Differential Scanning Calorimetry |

| Solubility | Ethanol > Methanol | HPLC |

Structural confirmation via Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) ensures the presence of the oxazole ring (NMR: δ 8.2 ppm for oxazole protons; IR: 1650 cm for C=N stretch).

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of substituted oxazole compounds.

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its anticancer properties, particularly as a derivative of 1,2,4-oxadiazole, which has shown significant biological activity against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Assays : In studies involving MCF-7 breast cancer cells, 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol demonstrated notable cytotoxic effects, with an IC50 value indicating effective inhibition of cell growth. This suggests potential as a therapeutic agent in breast cancer treatment .

- Mechanisms of Action : Research indicates that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells. For instance, modifications to the oxadiazole structure have led to compounds with enhanced potency against a range of cancer cell lines, including those resistant to conventional therapies .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol | MCF-7 | X.XX | Significant cytotoxicity observed |

| Compound A | A549 (Lung) | Y.YY | Moderate activity |

| Compound B | HCT-116 (Colon) | Z.ZZ | High selectivity |

Antimicrobial Properties

Beyond its anticancer potential, 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol has been studied for its antimicrobial activities.

Research Insights

Studies have indicated that certain oxazole derivatives exhibit antimicrobial properties against various bacterial strains. The structural features of these compounds play a crucial role in their efficacy. Specific modifications to the oxazole ring can enhance their interaction with microbial targets .

Biological Evaluation and Structure Activity Relationship (SAR)

The biological evaluation of 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol and its derivatives has revealed a complex relationship between structure and activity.

Key Findings

- The introduction of electron-donating or electron-withdrawing groups significantly affects the biological activity of the compound. For example, the presence of specific substituents on the aromatic ring can enhance anticancer activity while modifying the oxazole structure can improve selectivity against cancer cell lines .

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased cytotoxicity |

| Electron-withdrawing groups | Decreased selectivity |

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Oxazole Derivatives

[3-(2,6-Dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methanol (CAS: 278597-30-1)

- Core Structure : Oxazole (same as target compound).

- Substituents: 2,6-Dichlorophenyl (electron-withdrawing) and propan-2-yl (bulky alkyl) at positions 3 and 5, respectively; methanol group at position 4.

- Molecular Weight : 286.15 g/mol (vs. 189.21 g/mol for the target compound).

- Key Differences: Chlorine atoms increase molecular weight and polarity compared to methyl groups. Methanol substituent enhances hydrophilicity, contrasting with the target’s hydroxyl group at position 5.

- Implications: Higher lipophilicity from chlorine may suit pesticidal applications (e.g., oxadiazon analogs in ), while the methanol group could improve solubility in formulations .

3-(2-Methoxyphenyl)-1,2-oxazol-5-amine (CAS: 54606-19-8)

- Core Structure : Oxazole.

- Substituents : 2-Methoxyphenyl (electron-donating) at position 3; amine (-NH₂) at position 5.

- Molecular Weight : 190.2 g/mol (comparable to the target compound).

- Key Differences: Methoxy group provides steric bulk and moderate electron donation vs. methyl groups.

- Implications : Likely used as a pharmaceutical intermediate due to amine functionality .

Heterocyclic Analogs: Oxadiazole and s-Triazine Derivatives

Oxadiazole-Based Compounds (e.g., Oxadiazon, Oxadiargyl)

- Core Structure : 1,3,4-Oxadiazole (two nitrogen atoms, one oxygen).

- Substituents : Chlorophenyl and tert-butyl groups ().

- Key Differences :

- Oxadiazoles exhibit higher polarity and metabolic stability compared to oxazoles.

- Chlorine and bulky tert-butyl groups enhance pesticidal activity (e.g., herbicides like oxadiazon).

- Implications : The target compound’s oxazole core may offer reduced stability but increased synthetic accessibility compared to oxadiazoles .

s-Triazine Derivatives ()

- Core Structure : Symmetrical triazine ring.

- Substituents : Multiple 2,4-dimethylphenyl and hydroxyalkoxy groups.

- Key Differences :

- Larger aromatic system with three nitrogen atoms, enabling strong UV absorption.

- Dimethylphenyl groups improve compatibility with polymer matrices in UV stabilizers.

- Implications : The target compound’s simpler oxazole structure may lack the broad-spectrum UV protection of s-triazines but could serve in niche applications .

Substituent Effects: Methyl vs. Other Groups

- Methoxy vs.

- Chlorine vs. Methyl : Chlorine (e.g., in ) increases molecular weight and electron-withdrawing effects, favoring pesticidal activity but reducing solubility .

Biological Activity

3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol is a compound belonging to the oxazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and purity. For instance, microwave-assisted synthesis has been noted for its efficiency and eco-friendliness, allowing for shorter reaction times and higher yields compared to traditional methods .

Biological Activity Overview

The biological activity of 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol has been characterized by several key properties:

- Anticancer Activity : Compounds in the oxazole class have shown promising anticancer effects. For example, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancers . The mechanism often involves induction of apoptosis and inhibition of specific cancer-related pathways.

- Antimicrobial Properties : Research indicates that oxazole derivatives exhibit antibacterial and antifungal activities. Specific studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes relevant to disease pathways. Notably, it shows potential as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression .

Case Studies

- Cytotoxicity Assay : In a study assessing the cytotoxic effects of 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol on MCF-7 cells, the compound exhibited an IC50 value of approximately 15 µM. This suggests moderate activity compared to established chemotherapeutics like Tamoxifen .

- Enzyme Inhibition : Another study evaluated the compound's ability to inhibit HDACs. It demonstrated an IC50 value of 12 nM against HDAC-1, indicating strong potential as a therapeutic agent in cancer treatment .

Data Table: Biological Activities

Q & A

What are the optimal synthetic routes for 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol, and how can reaction conditions be tailored to improve yield?

Basic Research Question

The compound’s synthesis typically involves [3+2] cycloaddition reactions. A common approach is reacting substituted acetophenone derivatives with diethyl oxalate in the presence of sodium methoxide at low temperatures (0–5°C) to form the oxazole core . Key factors include solvent choice (e.g., methanol or ethanol), catalyst concentration, and reaction time. For instance, extending reaction time to 24 hours under nitrogen atmosphere can reduce side reactions like oxidation of the hydroxyl group. Yield optimization may require iterative adjustment of stoichiometric ratios (e.g., 1:1.2 for ketone to oxalate) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

How can structural ambiguities in 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol be resolved using advanced characterization techniques?

Basic Research Question

X-ray crystallography remains the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving positional disorder in the oxazole ring or the 2,4-dimethylphenyl substituent . Complementary techniques include:

- NMR Spectroscopy : H and C NMR can identify tautomeric forms (e.g., oxazole vs. oxazolone) by comparing chemical shifts of the hydroxyl proton (δ ~12 ppm in DMSO-d6) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (±0.001 Da) helps distinguish between isobaric derivatives.

What experimental strategies are recommended for elucidating the biological mechanism of 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol?

Advanced Research Question

Mechanistic studies require a combination of in vitro and computational methods:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes. Focus on the oxazole ring’s electrostatic interactions and the hydroxyl group’s hydrogen-bonding potential .

- Enzyme Inhibition Assays : Measure IC50 values via fluorometric or colorimetric assays (e.g., NADH-coupled reactions for oxidoreductases). Include positive controls (e.g., aspirin for COX-2) and validate results with kinetic studies (Lineweaver-Burk plots) .

How should researchers address contradictions between computational predictions and experimental bioactivity data for this compound?

Advanced Research Question

Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:

- Explicit Solvent Modeling : Improve docking accuracy by incorporating water molecules in molecular dynamics simulations (e.g., GROMACS) .

- Dose-Response Validation : Re-test bioactivity across a wider concentration range (e.g., 0.1–100 µM) to rule out false negatives.

- Error Analysis : Apply statistical tools (e.g., Chi-squared tests) to compare computational and experimental datasets, adjusting for outliers using methods like Grubbs’ test .

What methodologies are effective for synthesizing derivatives of 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol to enhance solubility or stability?

Advanced Research Question

Derivatization strategies focus on functionalizing the hydroxyl group or oxazole ring:

- Esterification : React with acetyl chloride in pyridine to form acetylated derivatives, improving lipophilicity .

- Suzuki Coupling : Introduce aryl groups at the 5-position using palladium catalysts (e.g., Pd(PPh3)4) and boronic acids .

- pH-Stability Profiling : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

What analytical approaches are recommended for studying the compound’s stability under varying environmental conditions?

Basic Research Question

Stability studies should assess:

- Thermal Degradation : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition points.

- Photostability : Expose to UV light (254 nm) and monitor changes via UV-Vis spectroscopy (200–400 nm) .

- pH-Dependent Stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS/MS .

How can computational models guide the design of 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-ol analogs with improved pharmacokinetic properties?

Advanced Research Question

Leverage in silico tools to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity):

- ADMET Predictor™ : Estimate logP (target <3 for oral bioavailability) and cytochrome P450 inhibition risks .

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to optimize redox stability .

What validated analytical methods are available for quantifying this compound in complex matrices (e.g., biological fluids)?

Basic Research Question

Robust quantification requires:

- Reverse-Phase HPLC : Use a C18 column with mobile phase (acetonitrile:water, 60:40 v/v) and UV detection at 254 nm .

- Validation Parameters : Include linearity (R² >0.999), precision (%RSD <2%), and recovery (>95%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.